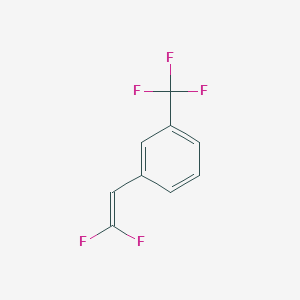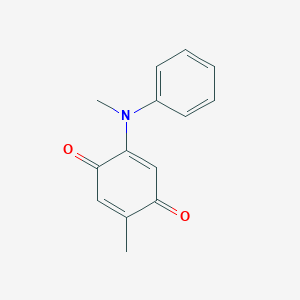
Benzene, 1-(2,2-difluoroethenyl)-3-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(2,2-difluoroethenyl)-3-(trifluoromethyl)- is a fluorinated aromatic compound with the molecular formula C9H5F5. This compound is characterized by the presence of a benzene ring substituted with a 2,2-difluoroethenyl group and a trifluoromethyl group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2,2-difluoroethenyl)-3-(trifluoromethyl)- typically involves the introduction of the difluoroethenyl and trifluoromethyl groups onto a benzene ring. One common method is the reaction of a suitable benzene derivative with difluoroethylene and trifluoromethylating agents under controlled conditions. The reaction may require the use of catalysts such as palladium or nickel complexes to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1-(2,2-difluoroethenyl)-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-(2,2-difluoroethenyl)-3-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: It may be employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(2,2-difluoroethenyl)-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Similar Compounds:
- Benzene, 1-(2,2-difluoroethenyl)-4-(trifluoromethyl)-
- Benzonitrile, 4-(2,2-difluoroethenyl)-
- Bicyclo[2.2.1]heptane, 2-(2,2-difluoroethenyl)-
Comparison: Compared to similar compounds, Benzene, 1-(2,2-difluoroethenyl)-3-(trifluoromethyl)- is unique due to the specific positioning of the difluoroethenyl and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it suitable for specialized applications in research and industry.
Propiedades
| 90605-29-1 | |
Fórmula molecular |
C9H5F5 |
Peso molecular |
208.13 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethenyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5F5/c10-8(11)5-6-2-1-3-7(4-6)9(12,13)14/h1-5H |
Clave InChI |
KOMJDHGPBRKGBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C=C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14364066.png)
![4-[2-Chloro(oxo)acetamido]butanoyl chloride](/img/no-structure.png)

![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)


